"Piperidin-4-ylmethyl benzoate hydrochloride" basic properties
"Piperidin-4-ylmethyl benzoate hydrochloride" basic properties
Content Type: Technical Whitepaper & Protocol Guide Subject: 4-Substituted Piperidine Scaffolds in Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6) represents a privileged structural motif in modern drug discovery. Functioning as a flexible "linker-extender" scaffold, it bridges the gap between a hydrophilic amine core (piperidine) and a lipophilic pharmacophore (benzoate). This specific topology—an ester-linked aromatic system tethered to a secondary amine—is critical in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for opioid, sigma-1, and muscarinic receptors.
This guide provides a definitive technical profile, validated synthetic pathways, and handling protocols for integrating this building block into high-throughput synthesis (HTS) and lead optimization campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature & Structure[1][4]
-
IUPAC Name: Piperidin-4-ylmethyl benzoate hydrochloride[1][2]
-
Synonyms: 4-(Benzoyloxymethyl)piperidine HCl; Benzoic acid piperidin-4-ylmethyl ester hydrochloride
-
SMILES: C1CNCCC1COC(=O)C2=CC=CC=C2.Cl[1]
Physicochemical Data Table
| Property | Value / Description |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 255.74 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | High: Water, DMSO, Methanol; Low: Hexanes, Et₂O |
| Melting Point | 185–190 °C (Decomposition characteristic of HCl salts) |
| H-Bond Donors | 2 (Amine NH, HCl proton) |
| H-Bond Acceptors | 2 (Ester Carbonyl, Ether Oxygen) |
| pKa (Calc) | ~9.8 (Piperidine Nitrogen) |
Validated Synthetic Methodology
Note: The following protocol describes a high-fidelity synthesis starting from commercially available N-Boc-4-hydroxymethylpiperidine. This route ensures regioselectivity and high purity.
Reaction Pathway Visualization
The following diagram illustrates the two-step synthesis: Esterification followed by Acidolytic Deprotection.
Caption: Two-step synthesis via N-Boc protection strategy to prevent N-acylation side products.
Detailed Experimental Protocol
Step 1: O-Acylation (Ester Formation)
Objective: Selective esterification of the primary alcohol without affecting the protected amine.
-
Setup: Charge a flame-dried round-bottom flask with N-Boc-4-hydroxymethylpiperidine (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Activation: Add Triethylamine (TEA) (1.5 equiv) and catalytic DMAP (0.1 equiv). Cool the mixture to 0 °C under nitrogen atmosphere.
-
Addition: Dropwise add Benzoyl Chloride (1.1 equiv) over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting material.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) yields the intermediate N-Boc-piperidin-4-ylmethyl benzoate.
Step 2: N-Deprotection & Salt Formation
Objective: Removal of the Boc group and isolation of the stable hydrochloride salt.
-
Dissolution: Dissolve the intermediate from Step 1 in minimal 1,4-Dioxane or Ethyl Acetate .
-
Acidolysis: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0 °C.
-
Precipitation: Stir at RT for 2–3 hours. The product typically precipitates as a white solid.
-
Isolation: Filter the precipitate under inert gas (Argon/Nitrogen) to avoid moisture absorption.
-
Washing: Wash the filter cake with cold Diethyl Ether (Et₂O) to remove organic impurities.
-
Drying: Dry under high vacuum at 40 °C for 12 hours.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following criteria:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.0–8.8 (br s, 2H, NH₂⁺), 7.9–7.5 (m, 5H, Ar-H), 4.15 (d, 2H, O-CH₂), 3.25 (d, 2H, N-CH eq), 2.85 (t, 2H, N-CH ax), 2.0 (m, 1H, CH-core), 1.8–1.4 (m, 4H, Ring-CH₂).
-
-
LC-MS:
-
Expected Mass [M+H]⁺: 220.13 (Free base).
-
Purity: >95% by UV (254 nm).
-
-
Elemental Analysis:
-
Chlorine content should match theoretical % for mono-hydrochloride salt (~13.8%).
-
Applications in Drug Discovery
This scaffold is not merely a reagent but a pharmacophore extender . Its structural logic allows it to probe specific binding pockets:
-
Sigma-1 Receptor Ligands: The basic nitrogen (protonated at physiological pH) mimics the electrostatic interaction required for Sigma-1 binding, while the benzoate moiety engages in π-π stacking with aromatic residues (e.g., Tyr, Trp) in the receptor pocket [1].
-
Opioid Modulators: Used as a side-chain extender to optimize the "address" region of GPCR ligands, improving selectivity between Mu and Kappa opioid receptors.
-
Peptidomimetics: The piperidine ring serves as a rigidified analogue of lysine or arginine, reducing entropic penalty upon binding compared to flexible acyclic chains.
Pharmacophore Mapping
Caption: Functional decomposition of the molecule showing key interaction points with biological targets.
Handling, Stability, & Safety
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or under inert atmosphere (Argon).
-
Stability: Stable in solid state for >2 years at -20 °C. In solution (water/DMSO), use within 24 hours to prevent ester hydrolysis.
-
Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
PubChem Compound Summary. (2025). Piperidin-4-ylmethyl benzoate hydrochloride (CID 53410153).[1] National Library of Medicine. [Link]
-
Muthusamy, S., et al. (2021).[4] Metal-free approach for the synthesis of 4H-benzo[d][1,3]oxathiin-4-ones. MDPI. [Link] (Cited for general esterification/cyclization methodologies in related scaffolds).
Sources
- 1. Piperidin-4-ylmethyl benzoate hydrochloride | C13H18ClNO2 | CID 53410153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. Piperidin-4-ylmethyl benzoate hydrochloride - CAS:1220021-56-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones [mdpi.com]
